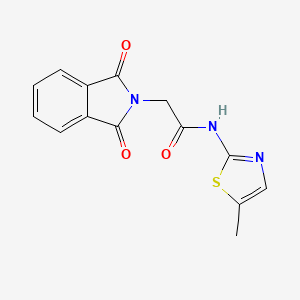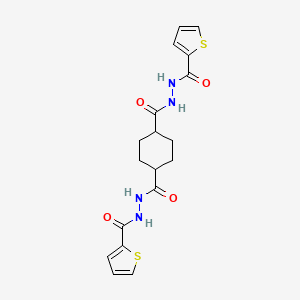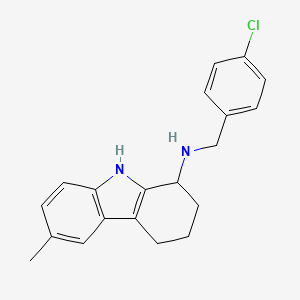![molecular formula C11H15NOS B5055333 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide, also known as HHCOT, is a cyclic sulfur-containing compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry, including its use as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an analgesic.
Mécanisme D'action
The mechanism of action of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is not fully understood. However, it has been suggested that 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, and inflammation. It may also act by modulating certain receptors in the nervous system.
Biochemical and Physiological Effects:
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of microbial growth, the reduction of inflammation, and the modulation of the nervous system. However, the exact mechanisms by which 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide produces these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its diverse range of biochemical and physiological effects. However, the limitations of using 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide, including the further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in preclinical and clinical trials. Additionally, the study of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide derivatives and analogs may provide valuable insights into the structure-activity relationships of this compound and its potential applications in medicinal chemistry.
Méthodes De Synthèse
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been synthesized using various methods, including the reaction of 2-thiocarboxylic acid with cyclic olefins, the reaction of 2-bromo-1-cyclooctene with thiourea, and the reaction of 2-thiocarboxylic acid with cyclooctene. However, the most commonly used method for synthesizing 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is the reaction of 2-thiocarboxylic acid with cyclooctene in the presence of a catalyst such as triphenylphosphine.
Propriétés
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGCBXHNCXQIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
![1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid](/img/structure/B5055257.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)

![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)

